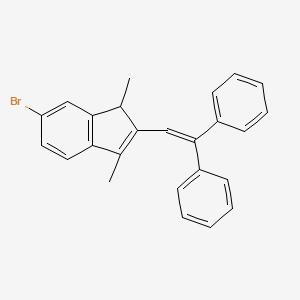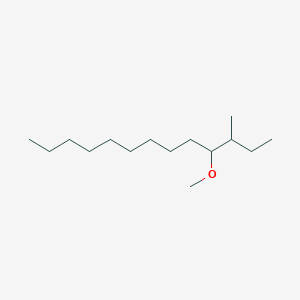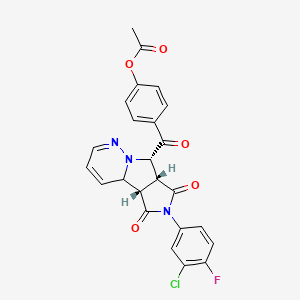
6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.
科学研究应用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved can vary based on the context of its application.
相似化合物的比较
Similar Compounds
2-(2,2-Diphenylethenyl)-1,3-dimethyl-1H-indene: Lacks the bromine atom, which may result in different reactivity and properties.
6-Chloro-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene: Similar structure with a chlorine atom instead of bromine, leading to different chemical behavior.
6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and potential applications compared to its analogs. Bromine can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.
属性
CAS 编号 |
919789-00-7 |
|---|---|
分子式 |
C25H21Br |
分子量 |
401.3 g/mol |
IUPAC 名称 |
6-bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene |
InChI |
InChI=1S/C25H21Br/c1-17-22-14-13-21(26)15-24(22)18(2)23(17)16-25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3 |
InChI 键 |
SYRYTUFYKBZLPT-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=CC(=C2)Br)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)





![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)

![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)


